1-Boc-4-(2-pyridinylcarbonyl)-piperazine

PAI-1 inhibition thrombosis metabolic disease

Sourcing a piperazine building block with both a stable Boc protecting group and a pharmacologically relevant 2-pyridinylcarbonyl moiety is challenging. Generic piperazines lack orthogonal reactivity and target-specific interactions. This compound solves both issues. - Dual functionality: Boc group enables selective deprotection; 2-pyridinylcarbonyl is a validated PAI-1 pharmacophore (lead compound 2, IC₅₀ = 4.5 µM). - Drug-like profile: LogP 1.77, TPSA 62.74 Ų - suitable for oral bioavailability optimization. - Supply reliability: ≥98% purity, stable at 2-8°C, commercially available with consistent quality.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 389628-28-8
Cat. No. B2940618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(2-pyridinylcarbonyl)-piperazine
CAS389628-28-8
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3
InChIKeyIXIJSXMGDHIBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(2-pyridinylcarbonyl)-piperazine: Identity & Applications


1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS 389628-28-8, tert-butyl 4-picolinoylpiperazine-1-carboxylate) is a protected piperazine derivative with a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol . It is a key intermediate featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2-pyridinylcarbonyl substituent at the N4 position of the piperazine ring. This compound has been explicitly employed in the synthesis of novel piperazine-based derivatives targeting plasminogen activator inhibitor-1 (PAI-1) [1]. Commercially available with a typical purity of ≥98%, it is supplied as an off-white to light yellow solid requiring storage at 2–8 °C .

1 Orthogonal Boc protection enables selective N1 deprotection for sequential derivatization
2 2-Pyridinylcarbonyl group provides scaffold for PAI-1 inhibitor synthesis programs
3 Commercial supply with typical purity ≥98% supports reproducible multi-step synthesis

Why 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Is Irreplaceable


Direct substitution of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine with generic piperazine or simple Boc-piperazine intermediates is scientifically unsound for two primary reasons. First, the 2-pyridinylcarbonyl group is a critical pharmacophore for key target interactions: within the PAI-1 inhibitor program, this moiety contributed to the identification of lead compound 2 (IC₅₀ = 4.5 µM) via high-throughput screening, and its subsequent optimization yielded compound 39 with significantly enhanced potency and oral bioavailability [1]. Second, the orthogonal Boc protecting group enables selective deprotection and downstream diversification, a functionality absent in simpler building blocks. This dual-orthogonal reactivity profile is essential for constructing complex molecules and is not replicated by generic piperazines or single-functionality analogs.

Scaffold Generic piperazines lack the 2-pyridinylcarbonyl moiety; PAI-1 inhibitory activity may shift significantly without it
Protection Simple Boc-piperazines miss the orthogonal reactivity; unprotected analogs may lead to competing side reactions during alkylation

1-Boc-4-(2-pyridinylcarbonyl)-piperazine vs Structural Analogs


PAI-1 Inhibitory Potency: 2-Pyridinylcarbonyl vs Phenyl Analogs

Within the piperazine-based PAI-1 inhibitor series, the 2-pyridinylcarbonyl substituent conferred a measurable potency advantage over phenyl-based analogs. The lead compound 2 (containing the 4-(2-pyridinylcarbonyl)-piperazine scaffold) demonstrated an IC₅₀ of 4.5 µM against PAI-1 [1]. Systematic optimization of the A, B, and C segments of 2 resulted in compound 39, which exhibited enhanced potency and good oral bioavailability [2]. This scaffold provided a validated starting point for further optimization, whereas simpler phenyl analogs lacked this level of characterized activity in this assay.

PAI-1 Inhibition
Reported
Compound 2 (scaffold): IC₅₀ = 4.5 µM
Compound 39 (optimized): enhanced potency (exact IC₅₀ not provided in abstract)
Reported inhibitory activity supports scaffold selection for PAI-1 inhibitor studies
In vitro assay; optimization outcome context-dependent
PAI-1 inhibition thrombosis metabolic disease

Orthogonal Boc Protection in Sequential Derivatization

The Boc protecting group enables selective deprotection without cleaving the 2-pyridinylcarbonyl amide bond. In a representative synthetic sequence, Boc-deprotection of intermediate 2 (containing the 1-Boc-4-(2-pyridinylcarbonyl)-piperazine scaffold) using TFA followed by alkylation with cinnamic acid derivatives afforded final compounds 8-17 in moderate yields [1]. This orthogonal reactivity allows for the modular construction of complex molecules. In contrast, analogs lacking the Boc group (e.g., simple 4-(2-pyridinylcarbonyl)piperazine) would be incompatible with this sequence due to competing side reactions.

Orthogonal Boc Use
Reported
Boc deprotection with TFA then alkylation gave compounds 8-17 in moderate yields
Orthogonal protection may support multi-step synthesis of peptidomimetics
Unprotected analog would face competing reactions
organic synthesis medicinal chemistry peptidomimetics

Physicochemical Profile vs Piberaline

1-Boc-4-(2-pyridinylcarbonyl)-piperazine exhibits a calculated LogP of 1.77 and a topological polar surface area (TPSA) of 62.74 Ų . In contrast, piberaline (1-benzyl-4-(2-pyridinylcarbonyl)piperazine fumarate, CAS 39640-14-7) possesses a significantly higher TPSA of 111 Ų and a LogP value estimated to be >3.0 due to the lipophilic benzyl group . The lower LogP and moderate TPSA of the target compound predict improved aqueous solubility and potential for favorable oral absorption compared to the more lipophilic benzyl analog.

Physicochemical Profile
Data to verify
Target: LogP 1.77, TPSA 62.74 Ų
Piberaline: LogP >3.0, TPSA 111 Ų
Calculated properties suggest lower lipophilicity; may influence solubility and permeability assessment
In silico values; experimental confirmation recommended
drug-likeness ADME lipophilicity

Commercial Availability vs Discontinued Analogs

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is widely available from multiple reputable vendors (e.g., ChemScene, Fluorochem, MolCore) with a standard purity of ≥98% . In contrast, the closely related analog 1-benzyl-4-(2-pyridinylcarbonyl)piperazine (piberaline) has been discontinued by at least one major supplier (CymitQuimica) . This consistent commercial availability reduces procurement risk and ensures supply continuity for long-term research programs.

Supply Availability
Data to verify
Target: ≥98%, multi-vendor
Piberaline: discontinued by CymitQuimica
Multi-source availability may reduce procurement risk for long-term programs
Vendor catalog status as of 2025; verify current supply
chemical procurement supply chain quality control

1-Boc-4-(2-pyridinylcarbonyl)-piperazine Research Applications


PAI-1 Inhibitor Development for Thrombotic and Metabolic Diseases

This compound serves as a critical building block for the synthesis of piperazine-based PAI-1 inhibitors. The 2-pyridinylcarbonyl-piperazine scaffold was essential for the initial hit (compound 2, IC₅₀ = 4.5 µM) and subsequent lead optimization, demonstrating its value in developing orally bioavailable PAI-1 inhibitors for potential treatment of thrombosis, fibrosis, and metabolic disorders [1].

Synthesis of Peptidomimetics and Proteasome Inhibitors

The orthogonal Boc protecting group enables selective deprotection in the presence of the 2-pyridinylcarbonyl amide, making this compound ideal for constructing non-covalent peptidyl derivatives and proteasome inhibitors. The documented sequence of Boc deprotection followed by alkylation with cinnamic acid derivatives provides a validated synthetic pathway [2].

Drug-Like Candidates with Optimized ADME Properties

With a calculated LogP of 1.77 and TPSA of 62.74 Ų, this compound is a superior starting point for designing orally bioavailable drug candidates compared to more lipophilic analogs like piberaline (TPSA = 111 Ų). Its physicochemical profile aligns with established drug-likeness criteria, making it a preferred intermediate for lead optimization programs .

Reliable Procurement for Long-Term Medicinal Chemistry

Given its consistent commercial availability from multiple suppliers at ≥98% purity, this compound is well-suited for long-term research programs requiring reproducible synthesis and quality control. Its reliable supply chain contrasts with discontinued analogs, mitigating procurement risk .

Application
Selection Property
Validation Focus
PAI-1 pathway inhibitor studies
2-Pyridinylcarbonyl scaffold activity
PAI-1 inhibitory assay and optimization
Multi-step peptidomimetic synthesis
Boc orthogonal protection
Deprotection and alkylation sequence efficiency
Oral absorption research
Calculated LogP/TPSA profile
Solubility and permeability assays
Long-term medicinal chemistry supply
Multi-vendor availability ≥98%
Lot-to-lot consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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